molecular formula C17H14O4 B14758608 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester

Cat. No.: B14758608
M. Wt: 282.29 g/mol
InChI Key: UICBYPJPPCKEAA-UHFFFAOYSA-N
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Description

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to an ethyl ester group, with a phenylethyl substituent containing two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Hydrolysis: Benzoic acid and ethanol.

    Reduction: 2-(1,2-Dihydroxy-2-phenylethyl)benzoic acid ethyl ester.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester involves its interaction with specific molecular targets. The oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis in vivo, releasing the active carboxylic acid form, which may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, ethyl ester: Lacks the phenylethyl substituent and oxo groups.

    2-Phenylethyl benzoate: Similar structure but without the oxo groups.

    2-Methoxybenzoic acid ethyl ester: Contains a methoxy group instead of the phenylethyl substituent.

Uniqueness

2-(1,2-Dioxo-2-phenylethyl)benzoic acid ethyl ester is unique due to the presence of both the phenylethyl substituent and the oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 2-(2-oxo-2-phenylacetyl)benzoate

InChI

InChI=1S/C17H14O4/c1-2-21-17(20)14-11-7-6-10-13(14)16(19)15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3

InChI Key

UICBYPJPPCKEAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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